molecular formula C10H10IN B8599751 5-Iodo-1-methyl-3,4-dihydroisoquinoline

5-Iodo-1-methyl-3,4-dihydroisoquinoline

Cat. No. B8599751
M. Wt: 271.10 g/mol
InChI Key: DSTBEJSPZYHZOQ-UHFFFAOYSA-N
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Patent
US08853203B2

Procedure details

N-(2-iodophenethyl)acetamide. A solution of 2-(2-iodophenyl)ethanamine (13.5 g, 54.6 mmol) and Ac2O (10.3 mL, 109 mmol) in 1,4-dioxane (200 mL) was heated to 100° C. for 45 min. The reaction was then allowed to cool to RT and concentrated in vacuo. The resulting residue was taken up in DCM and washed with a saturated aq. solution of NaHCO3— gas formation! The organic phase was separated, dried over Na2SO4, filtered and concentrated in vacuo to give the title compound as a yellow oil (16.2 g) which was used as it is in the next step. UPLC-MS: MS 290.3 (M+H+); UPLC rt 0.96 min.
Name
N-(2-iodophenethyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][CH2:5][NH:6][C:7](=O)[CH3:8].IC1C=CC=CC=1CCN.CC(OC(C)=O)=O>O1CCOCC1>[I:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:3]=1[CH2:4][CH2:5][N:6]=[C:7]2[CH3:8]

Inputs

Step One
Name
N-(2-iodophenethyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(CCNC(C)=O)C=CC=C1
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
IC1=C(C=CC=C1)CCN
Name
Quantity
10.3 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed with a saturated aq. solution of NaHCO3— gas formation
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=C2CCN=C(C2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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